2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Description
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Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O/c18-14-2-1-3-15(20)13(14)10-22-17(23)9-8-16(21-22)11-4-6-12(19)7-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZWMAOTNQZBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClF2N2O, with a molecular weight of approximately 360.79 g/mol. The structure features a pyridazine ring substituted with both chlorinated and fluorinated aromatic groups, which may enhance its biological activity through improved binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClF2N2O |
| Molecular Weight | 360.79 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NN=C(C(=O)N1C)C(C)C(C)=C(C)F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity and binding interactions, potentially leading to increased potency against specific targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study:
In a study examining the effects on HeLa cells (human cervical cancer), the compound showed an IC50 value of approximately 5 µM, indicating effective cytotoxicity compared to control treatments .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against several bacterial strains. It exhibits notable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. These derivatives have been assessed for their biological activities, revealing that modifications in substituent groups can significantly influence potency and selectivity.
Key Findings:
- Selectivity : Variations in fluorination patterns lead to differential selectivity towards specific kinases involved in cancer progression.
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
